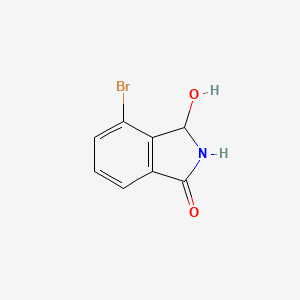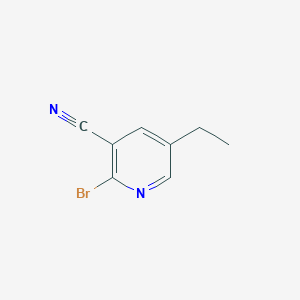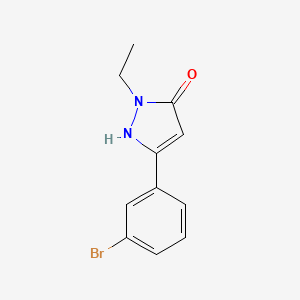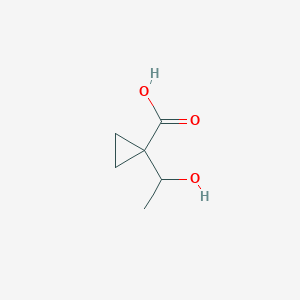
(3-Methylquinolin-4-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylquinolin-4-yl)methyl methanesulfonate is a chemical compound belonging to the quinoline derivatives family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, food, catalysts, dyes, materials, and electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylquinolin-4-yl)methyl methanesulfonate typically involves the following steps:
Quinoline Derivative Synthesis: The starting material, quinoline, is synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Methylation: The quinoline derivative undergoes methylation to introduce the methyl group at the 3-position of the quinoline ring.
Methanesulfonate Formation: The final step involves the reaction of the methylated quinoline with methanesulfonic acid to form the methanesulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methylquinolin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and bases are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which have applications in dyes and pigments.
Reduction: Hydroquinoline derivatives, which are used in pharmaceuticals.
Substitution: New quinoline derivatives with diverse functional groups, expanding their utility in various fields.
Applications De Recherche Scientifique
(3-Methylquinolin-4-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are used in organic synthesis and material science.
Biology: Quinoline derivatives have been studied for their antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3-Methylquinolin-4-yl)methyl methanesulfonate exerts its effects involves its interaction with molecular targets and pathways. The quinoline core can bind to various biological targets, such as enzymes and receptors, leading to biological responses. The specific mechanism depends on the derivative formed and its intended application.
Comparaison Avec Des Composés Similaires
(3-Methylquinolin-4-yl)methyl methanesulfonate is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound, quinoline, lacks the methanesulfonate group and has different reactivity and applications.
3-Methylquinoline: This compound has a methyl group at the 3-position but does not have the methanesulfonate group.
Other Methanesulfonate Derivatives: Similar compounds with different substituents on the quinoline ring or different sulfonate groups.
These comparisons help in understanding the unique properties and applications of this compound.
Propriétés
Formule moléculaire |
C12H13NO3S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
(3-methylquinolin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H13NO3S/c1-9-7-13-12-6-4-3-5-10(12)11(9)8-16-17(2,14)15/h3-7H,8H2,1-2H3 |
Clé InChI |
VYHLAJBSWLECKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N=C1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)
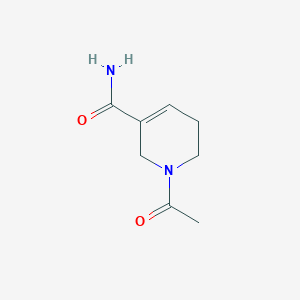
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)

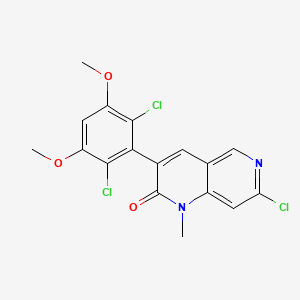
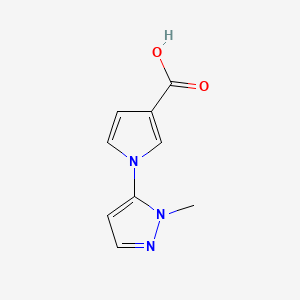
![Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B15356252.png)

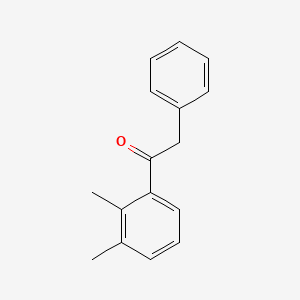
![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
